![molecular formula C18H21FN2OS B4775043 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4775043.png)
1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine
Overview
Description
1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine, also known as EFTB, is a chemical compound that has been studied for its potential use in scientific research. EFTB is a piperazine derivative that has shown promise in a variety of applications, including as a tool for studying the mechanisms of certain diseases and as a potential therapeutic agent. In
Mechanism of Action
The mechanism of action of 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine is not fully understood, but it is believed to involve its interaction with certain receptors in the brain. Specifically, 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement and cognition.
Biochemical and Physiological Effects:
1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase dopamine release in certain areas of the brain, which could have implications for the treatment of certain diseases. Additionally, 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been shown to have anxiolytic effects, meaning it may have potential as a treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine in lab experiments is its specificity for certain receptors in the brain. This can make it a useful tool for studying the mechanisms of certain diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Future Directions
There are several future directions for research on 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine. One area of interest is in its potential as a therapeutic agent for certain diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there may be potential for the development of new derivatives of 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine that could have improved efficacy or specificity for certain receptors.
Scientific Research Applications
1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of certain diseases, such as Parkinson's disease and schizophrenia. 1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been shown to have an affinity for certain receptors in the brain that are implicated in these diseases, making it a potentially useful tool for studying their mechanisms.
properties
IUPAC Name |
(5-ethylthiophen-2-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-2-16-6-7-17(23-16)18(22)21-10-8-20(9-11-21)13-14-4-3-5-15(19)12-14/h3-7,12H,2,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASHQOSNIYQHCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylthiophen-2-yl)[4-(3-fluorobenzyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.